molecular formula C18H22N2O3 B241800 N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide

N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide

Cat. No. B241800
M. Wt: 314.4 g/mol
InChI Key: AWJSUSSSVGZCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X is not yet fully understood. However, it has been proposed that it exerts its effects by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. Specifically, N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. It has also been found to inhibit the activity of AKT and ERK, two signaling pathways involved in cancer cell growth and survival. Additionally, N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, it has been found to reduce oxidative stress and apoptosis in neuronal cells by increasing the expression of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, there are also limitations to its use in lab experiments. N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X is relatively expensive to synthesize, which may limit its availability for research purposes. Additionally, its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways and molecular targets involved in its effects. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on optimizing the synthesis method to reduce the cost and increase the yield of N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X. Finally, further studies are needed to evaluate the safety and efficacy of N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X in animal models and human clinical trials.

Synthesis Methods

N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X can be synthesized through a multistep process using readily available starting materials. The synthesis involves the reaction of cyclohexanone with methylamine to form N-cyclohexyl-N-methylformamide, which is then reacted with phthalic anhydride to form N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X.

Scientific Research Applications

N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has shown promising results in various scientific research applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. These findings suggest that N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide X has potential applications in the fields of oncology, immunology, and neurology.

properties

Product Name

N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclohexyl-3-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide

InChI

InChI=1S/C18H22N2O3/c1-19(13-7-3-2-4-8-13)16(21)11-12-20-17(22)14-9-5-6-10-15(14)18(20)23/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3

InChI Key

AWJSUSSSVGZCGJ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CN(C1CCCCC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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